An In-Depth Technical Guide to 2-Bromo-N-(piperidin-4-yl)benzamide Hydrochloride: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-Bromo-N-(piperidin-4-yl)benzamide Hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-N-(piperidin-4-yl)benzamide hydrochloride, a key chemical intermediate in pharmaceutical research and development. This document will delve into its chemical identity, synthesis protocols, potential applications, and essential safety information. Given the specificity of this compound, this guide draws upon established principles of organic chemistry and data from structurally related benzamide derivatives to provide a thorough and practical resource.
Core Chemical Identity
While a specific CAS number for 2-Bromo-N-(piperidine-4-yl)benzamide hydrochloride is not prominently listed in major chemical databases, we can confidently deduce its identifiers based on its constituent parts: the 2-bromobenzoyl moiety and the 4-aminopiperidine core. The hydrochloride salt is formed by the reaction of the basic piperidine nitrogen with hydrochloric acid.
For a closely related isomer, 4-Bromo-N-(piperidin-4-yl)benzamide , the CAS number is 192875-99-3 [1]. This provides a valuable reference point for the expected chemical properties and reactivity of the 2-bromo isomer.
| Identifier | Value | Source |
| Chemical Name | 2-Bromo-N-(piperidin-4-yl)benzamide hydrochloride | - |
| Molecular Formula | C₁₂H₁₆BrClN₂O | Calculated |
| Molecular Weight | 323.63 g/mol | Calculated |
| Canonical SMILES | C1CN(CCC1NC(=O)C2=CC=CC=C2Br)C.Cl | Predicted |
| InChI Key | Predicted based on structure | - |
Synthesis and Mechanism
The synthesis of 2-Bromo-N-(piperidin-4-yl)benzamide hydrochloride is typically achieved through a two-step process: the amidation of 4-aminopiperidine with 2-bromobenzoyl chloride, followed by the formation of the hydrochloride salt.
Synthesis Workflow
Caption: Synthetic pathway for 2-Bromo-N-(piperidin-4-yl)benzamide hydrochloride.
Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(2-bromobenzamido)piperidine-1-carboxylate
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To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example, triethylamine (1.2 eq) or pyridine (1.2 eq).
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add a solution of 2-bromobenzoyl chloride (1.1 eq) in the same solvent to the reaction mixture. The use of the acid chloride is a common method for forming the amide bond[2].
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product into an organic solvent.
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Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the product by column chromatography on silica gel.
Step 2: Synthesis of 2-Bromo-N-(piperidin-4-yl)benzamide
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Dissolve the purified tert-butyl 4-(2-bromobenzamido)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or 1,4-dioxane.
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane).
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Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
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Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the free base into an organic solvent.
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Dry the organic layer, filter, and concentrate to yield the free base, which can be used in the next step without further purification.
Step 3: Synthesis of 2-Bromo-N-(piperidin-4-yl)benzamide hydrochloride
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Dissolve the 2-Bromo-N-(piperidin-4-yl)benzamide free base in a suitable solvent such as diethyl ether or isopropanol.
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Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until the precipitation of the hydrochloride salt is complete. The formation of a hydrochloride salt is a standard procedure for similar benzamide derivatives[3].
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Filter the resulting solid, wash with a small amount of the cold solvent, and dry under vacuum to obtain the final product.
Applications in Drug Discovery and Medicinal Chemistry
The 2-Bromo-N-(piperidin-4-yl)benzamide scaffold is a valuable building block in the synthesis of a wide range of biologically active molecules. Benzamide derivatives are known to possess diverse pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties[4].
The piperidine moiety is a common feature in many central nervous system (CNS) active drugs, and its derivatives are explored for various therapeutic targets[5]. The bromine atom on the phenyl ring serves as a useful synthetic handle for further functionalization through cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, allowing for the generation of diverse chemical libraries for drug screening.
Potential therapeutic areas for derivatives of this compound include:
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Oncology: As precursors to more complex molecules targeting kinases or other enzymes involved in cell proliferation.
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Neuroscience: As scaffolds for the development of ligands for various receptors and transporters in the CNS.
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Inflammation and Immunology: As building blocks for the synthesis of anti-inflammatory agents[5].
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-Bromo-N-(piperidine-4-yl)benzamide hydrochloride is not available, the safety precautions can be inferred from related benzamide and bromo-aromatic compounds.
Hazard Identification:
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Acute Toxicity: Likely harmful if swallowed, based on data for similar benzamides[6][7].
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Skin and Eye Irritation: May cause skin and eye irritation.
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Respiratory Irritation: May cause respiratory tract irritation.
Handling and Storage:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases[8].
First Aid Measures:
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Ingestion: If swallowed, rinse mouth with water and seek medical attention.
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Skin Contact: In case of contact, immediately wash with soap and plenty of water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
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Inhalation: Move the person to fresh air and seek medical attention if symptoms persist.
Conclusion
2-Bromo-N-(piperidin-4-yl)benzamide hydrochloride is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis is straightforward, and its chemical structure offers multiple points for diversification. Researchers and scientists working with this compound should adhere to strict safety protocols due to its potential hazards. This guide provides a foundational understanding of this compound, enabling its effective and safe use in the laboratory.
References
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Appchem. 2-bromo-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}benzamide | 1235096-50-0. (n.d.). Retrieved from [Link]
- International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(8), 39-44.
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PubChem. 4-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide. (n.d.). Retrieved from [Link]
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U.S. Environmental Protection Agency. 2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide Properties. (2025, October 15). Retrieved from [Link]
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
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Cleanchem Laboratories. (n.d.). Material Safety Data Sheets: 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE. Retrieved from [Link]
- Khan, I., et al. (2015). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan, 37(3), 546-554.
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Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
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- Li, J., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(4), 509-516.
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